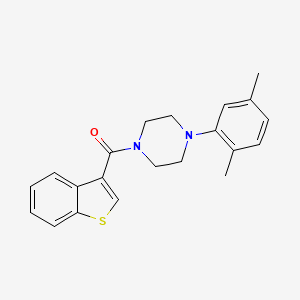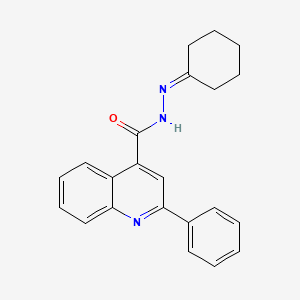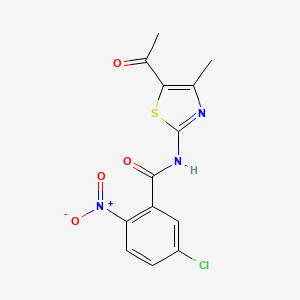![molecular formula C13H14N2O4 B5752227 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQD has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione is not fully understood. However, studies have shown that this compound exhibits its anti-tumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase, by chelating metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potent anti-tumor activity against various cancer cell lines. This compound has also been shown to inhibit the activity of various enzymes, making it a useful tool for studying enzyme activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione research. One area of research is the development of this compound derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the development of this compound-based fluorescent probes for the detection of metal ions. This compound may also be studied for its potential use in the treatment of neurodegenerative diseases and as an organic semiconductor in electronic devices.
合成法
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione can be synthesized using several methods, including the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with formaldehyde and dimethylamine. Another method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
科学的研究の応用
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, an important enzyme involved in melanin synthesis. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
In materials science, this compound has been studied for its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors.
特性
IUPAC Name |
7-[(dimethylamino)methyl]-8-hydroxy-2-methyl-1H-quinoline-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-6-4-8(16)9-10(14-6)11(17)7(5-15(2)3)12(18)13(9)19/h4,17H,5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRPRRTNHKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C(=O)C2=O)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)


![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)
![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)



![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
